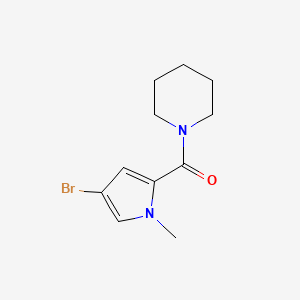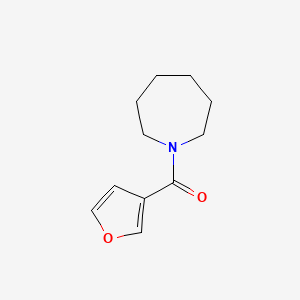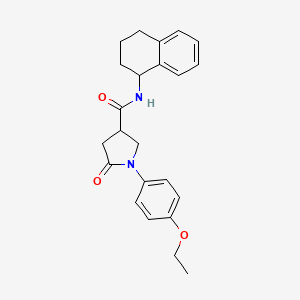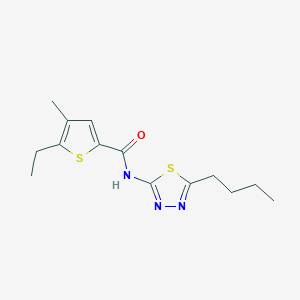![molecular formula C14H18N2O2 B7504755 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as DMI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMI is a cyclic urea derivative that has been found to exhibit potent anticonvulsant and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood. However, it is believed that this compound exerts its anticonvulsant and neuroprotective effects by modulating the activity of ion channels and neurotransmitter receptors in the brain. This compound has been shown to enhance the activity of GABA-A receptors, which are known to play a key role in the regulation of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its neuroprotective effects. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. This compound has also been found to be non-toxic at therapeutic doses. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. In addition, this compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
Orientations Futures
There are several potential future directions for research on 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential targets for its therapeutic effects.
Conclusion:
In conclusion, this compound is a cyclic urea derivative that has shown promise as a research tool for the study of epilepsy, neuroprotection, anxiety, and depression. Its mechanism of action is not fully understood, but it is believed to modulate the activity of ion channels and neurotransmitter receptors in the brain. This compound has several advantages as a research tool, but there are also some limitations to its use. Future research on this compound may lead to the development of new therapeutic agents for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 3,5-dimethylbenzylamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 2,4-thiazolidinedione. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield high purity this compound in good yields.
Applications De Recherche Scientifique
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its anticonvulsant and neuroprotective effects. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. In addition, this compound has been found to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This compound has also been studied for its potential as a treatment for anxiety and depression.
Propriétés
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-5-10(2)7-11(6-9)8-16-12(17)14(3,4)15-13(16)18/h5-7H,8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCVGZLPRRSWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C(NC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)


![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)
![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)



![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)

